13-O-Ethylpiptocarphol

Conformational Analysis NMR Spectroscopy Hirsutinolide Chemistry

Researchers requiring a C-8 hydroxylated hirsutinolide for conformational or SAR studies often face supply of misidentified analogs. 13-O-Ethylpiptocarphol (CAS 202522-40-5) is the authenticated compound with a free hydroxyl handle, distinct from acetylated variants. - Enables study of dual solution-state conformer populations via H-bonding networks. - Lower predicted VERO cytotoxicity versus 8-acetyl or diacetyl analogs for host-cell-tolerant assays. - Lacks epoxy functionality, excluding genotoxic confounders from DNA damage studies.

Molecular Formula C17H24O7
Molecular Weight 340.4 g/mol
Cat. No. B161804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-O-Ethylpiptocarphol
Molecular FormulaC17H24O7
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)O
InChIInChI=1S/C17H24O7/c1-4-22-9-10-13-11(18)7-16(3,20)17(21)6-5-15(2,24-17)8-12(13)23-14(10)19/h8,11,18,20-21H,4-7,9H2,1-3H3/b12-8+/t11-,15+,16+,17-/m0/s1
InChIKeyNQJAGJJBDQOCPP-WYMINXBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

13-O-Ethylpiptocarphol Chemical Profile


13-O-Ethylpiptocarphol (CAS 202522-40-5) is a sesquiterpenoid belonging to the hirsutinolide-type subclass of sesquiterpene lactones, a group classified chemically as butenolides . This natural product has been isolated from several Vernonia and Vernonanthura species, notably *Vernonia volkameriifolia* and *Vernonanthura squamulosa* [1]. Its core scaffold is characterized by a C-13 ethoxymethyl substituent and a free hydroxyl group at the C-8 position, structural features that differentiate it from related acetylated analogs such as 8-acetyl-13-O-ethylpiptocarphol and diacetylpiptocarphol [2]. The compound is commercially available for research purposes with purities typically ≥98% (HPLC), with a molecular formula of C17H24O7 and a molecular weight of 340.37 g/mol .

13-O-Ethylpiptocarphol Substitution Specificity


Hirsutinolide-type sesquiterpene lactones cannot be treated as interchangeable research reagents due to the profound influence of C-8 and C-13 substituents on both conformational behavior and biological activity. Compounds within this subclass exhibit distinct solution-state conformer populations that are directly governed by their substitution patterns [1]. The presence of a free hydroxyl at C-8 in 13-O-Ethylpiptocarphol creates a fundamentally different hydrogen-bonding network compared to its 8-acetylated analogs, which in turn affects target engagement, metabolic stability, and cytotoxicity profiles [2]. This structural divergence is not merely incremental—it represents a categorical shift in molecular pharmacology that invalidates simple analog substitution without confirmatory data [3].

13-O-Ethylpiptocarphol Comparative Evidence


C-8 Hydroxylation Governs Conformational Duality

In a direct comparative study of seven hirsutinolides, Girardi et al. (2015) demonstrated that Carbon-8 hydroxylated compounds (including piptocarphol, the parent scaffold of 13-O-Ethylpiptocarphol) exhibit two distinct conformers in solution, as observed by extensive NMR analyses in CD₃OD and UHPLC-MS. In contrast, C-8 acetylated analogs such as 8-acetyl-13-ethoxypiptocarphol and diacetylpiptocarphol exhibit a single predominant conformer. 13-O-Ethylpiptocarphol, bearing a free hydroxyl at C-8 and an ethoxymethyl at C-13, belongs to the conformational-dynamic subclass [1].

Conformational Analysis NMR Spectroscopy Hirsutinolide Chemistry

C-8 Hydroxylation Reduces Antileishmanial Potency

Odonne et al. (2011) established that 8-acetyl-13-O-ethyl-piptocarphol (a direct C-8 acetylated analog of 13-O-Ethylpiptocarphol) exhibits an IC₅₀ of 0.37 μM against Leishmania amazonensis axenic amastigotes, comparable to amphotericin B (IC₅₀ = 0.41 μM). Girardi et al. (2015) subsequently demonstrated that the presence of a free hydroxyl at C-8 (rather than an acetyl group) decreased antiparasitic activity against both P. falciparum and L. infantum, and also reduced cytotoxicity toward VERO cells. 13-O-Ethylpiptocarphol bears a free C-8 hydroxyl, placing it in the lower-activity, lower-cytotoxicity subclass relative to 8-acetyl-13-ethoxypiptocarphol [1][2].

Antileishmanial Activity Structure-Activity Relationship Hirsutinolides

C-8 vs. C-13 Substitution: Cyto- and Genotoxicity

Buskuhl et al. (2010) investigated hirsutinolides and glaucolides from Vernonia scorpioides and found that genotoxicity in the in vitro comet assay was primarily related to the presence of epoxy groups rather than C-13 substitution or α,β-unsaturated keto groups. Diacetylpiptocarphol (C-8 acetyl, C-13 acetyl) and 8-acetyl-13-etoxypiptocarphol (C-8 acetyl, C-13 ethoxy) were both isolated and tested. 13-O-Ethylpiptocarphol lacks both the C-8 acetyl and epoxy functionalities present in the more genotoxic glaucolides, supporting its distinct toxicological profile within the class [1].

Cytotoxicity Genotoxicity Cancer Cell Lines

Predicted ADMET Profile

Computational ADMET profiling using admetSAR 2.0 predicts that 13-O-Ethylpiptocarphol has a human intestinal absorption probability of 94.93%, a blood-brain barrier penetration probability at the threshold (50.00%), and a human oral bioavailability prediction of negative (57.14% probability). While direct comparative ADMET data for 8-acetyl-13-ethoxypiptocarphol are not available in the same prediction suite, the additional free hydroxyl (H-bond donor count = 3) in 13-O-Ethylpiptocarphol, versus esterified analogs with fewer free hydroxyls, is expected to influence permeability and metabolic stability [1].

ADMET Prediction Drug-Likeness Oral Bioavailability

13-O-Ethylpiptocarphol Application Scenarios


Hirsutinolide Reference Standard for Conformational Analysis

For NMR-based conformational dynamics research, 13-O-Ethylpiptocarphol serves as a representative C-8 hydroxylated hirsutinolide that exhibits dual conformer populations in solution, as established by Girardi et al. (2015). Unlike the conformationally static 8-acetyl-13-ethoxypiptocarphol, this compound enables study of the relationship between hydrogen-bonding capability and conformational equilibrium, making it the preferred procurement choice for structural biology and molecular recognition studies of hirsutinolide conformational landscapes [1].

Low-Cytotoxicity Hirsutinolide for Immunomodulatory Screening

Based on class-level SAR evidence from Girardi et al. (2015) showing that C-8 hydroxylation reduces both antiparasitic activity and VERO cell cytotoxicity, 13-O-Ethylpiptocarphol is the rational procurement choice for phenotypic screening campaigns where maintaining host cell viability is critical, such as immunomodulatory or host-directed anti-infective assays. The compound's predicted lower cytotoxicity profile, relative to diacetylpiptocarphol or 8-acetyl-13-ethoxypiptocarphol, makes it suitable for assays where a wider therapeutic window is prioritized [1].

Non-Epoxy Hirsutinolide for Genotoxicity-Sensitive Assays

Based on the finding by Buskuhl et al. (2010) that genotoxicity in the in vitro comet assay is attributable to epoxy groups rather than C-13 substitution patterns, 13-O-Ethylpiptocarphol—which lacks epoxy functionality—is the appropriate hirsutinolide choice for experiments where DNA damage endpoints are being measured or where genotoxic confounders must be excluded from mechanistic studies. This distinguishes it from glaucolide-type sesquiterpene lactones that share the same botanical source [2].

Semi-Synthetic Starting Material for C-8 SAR

The free C-8 hydroxyl group in 13-O-Ethylpiptocarphol provides a chemically accessible handle for selective derivatization (acetylation, oxidation, glycosylation) that is absent in 8-acetyl-13-ethoxypiptocarphol. For medicinal chemistry campaigns seeking to systematically explore the SAR of the C-8 position on the hirsutinolide scaffold, 13-O-Ethylpiptocarphol is the logical starting material. Its commercial availability at ≥98% purity supports reproducible semi-synthetic workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13-O-Ethylpiptocarphol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.